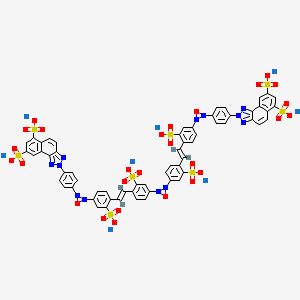
2H-Naphtho(1,2-d)triazole-6,8-disulfonic acid, 2,2'-(2,3-oxadiaziridinediylbis((2-sulfo-4,1-phenylene)-2,1-ethenediyl(3-sulfo-4,1-phenylene)-3,2-oxadiaziridinediyl-4,1-phenylene))bis-, octasodium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2H-Naphtho(1,2-d)triazole-6,8-disulfonic acid, 2,2’-(2,3-oxadiaziridinediylbis((2-sulfo-4,1-phenylene)-2,1-ethenediyl(3-sulfo-4,1-phenylene)-3,2-oxadiaziridinediyl-4,1-phenylene))bis-, octasodium salt is a complex organic compound with a highly intricate structure. This compound is characterized by multiple sulfonic acid groups, phenylene rings, and oxadiaziridine linkages, making it a unique and potentially versatile molecule in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of such a complex compound typically involves multiple steps, each requiring precise control of reaction conditions. The process may start with the formation of the naphtho-triazole core, followed by the introduction of sulfonic acid groups through sulfonation reactions. The oxadiaziridine linkages are likely formed through cyclization reactions involving appropriate precursors.
Industrial Production Methods
Industrial production of this compound would require scalable and efficient synthetic routes. This might involve optimizing reaction conditions to maximize yield and purity while minimizing by-products. Techniques such as continuous flow chemistry could be employed to enhance the efficiency of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The sulfonic acid groups may participate in oxidation reactions under specific conditions.
Reduction: Reduction reactions could target the oxadiaziridine linkages or other functional groups.
Substitution: The aromatic rings may undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions might include strong oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various electrophiles or nucleophiles for substitution reactions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfone derivatives, while reduction could lead to amine or alcohol derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound could be used as a building block for synthesizing more complex molecules or as a reagent in various organic reactions.
Biology
In biological research, it might be explored for its potential interactions with biomolecules, such as proteins or nucleic acids.
Medicine
In medicine, the compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or antimicrobial activities.
Industry
In industrial applications, it might be used in the production of dyes, pigments, or other specialty chemicals.
Mecanismo De Acción
The mechanism by which this compound exerts its effects would depend on its specific interactions with molecular targets. For example, it might interact with enzymes or receptors, modulating their activity through binding or chemical modification.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds might include other sulfonated aromatic compounds or oxadiaziridine derivatives. Examples could be:
- 2H-Naphtho(1,2-d)triazole-6,8-disulfonic acid derivatives
- Other oxadiaziridine-linked aromatic compounds
Uniqueness
What sets this compound apart is its unique combination of functional groups and structural elements, which could confer distinct chemical and biological properties.
Propiedades
Número CAS |
71701-34-3 |
|---|---|
Fórmula molecular |
C60H32N12Na8O27S8 |
Peso molecular |
1793.4 g/mol |
Nombre IUPAC |
octasodium;2-[4-[3-[4-[(E)-2-[4-[3-[4-[(E)-2-[4-[3-[4-(6,8-disulfonatobenzo[e]benzotriazol-2-yl)phenyl]oxadiaziridin-2-yl]-2-sulfonatophenyl]ethenyl]-3-sulfonatophenyl]oxadiaziridin-2-yl]-2-sulfonatophenyl]ethenyl]-3-sulfonatophenyl]oxadiaziridin-2-yl]phenyl]benzo[e]benzotriazole-6,8-disulfonate |
InChI |
InChI=1S/C60H40N12O27S8.8Na/c73-100(74,75)45-29-49-47(57(31-45)106(91,92)93)21-23-51-59(49)63-65(61-51)37-13-17-39(18-14-37)67-69(97-67)41-9-5-33(53(25-41)102(79,80)81)1-3-35-7-11-43(27-55(35)104(85,86)87)71-72(99-71)44-12-8-36(56(28-44)105(88,89)90)4-2-34-6-10-42(26-54(34)103(82,83)84)70-68(98-70)40-19-15-38(16-20-40)66-62-52-24-22-48-50(60(52)64-66)30-46(101(76,77)78)32-58(48)107(94,95)96;;;;;;;;/h1-32H,(H,73,74,75)(H,76,77,78)(H,79,80,81)(H,82,83,84)(H,85,86,87)(H,88,89,90)(H,91,92,93)(H,94,95,96);;;;;;;;/q;8*+1/p-8/b3-1+,4-2+;;;;;;;; |
Clave InChI |
WWIAOQHJNMCABG-KWMQIWAYSA-F |
SMILES isomérico |
C1=CC(=CC=C1N2N=C3C4=C(C(=CC(=C4)S(=O)(=O)[O-])S(=O)(=O)[O-])C=CC3=N2)N5ON5C6=CC(=C(C=C6)/C=C/C7=C(C=C(C=C7)N8ON8C9=CC(=C(C=C9)/C=C/C1=C(C=C(C=C1)N1ON1C1=CC=C(C=C1)N1N=C2C3=C(C(=CC(=C3)S(=O)(=O)[O-])S(=O)(=O)[O-])C=CC2=N1)S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+] |
SMILES canónico |
C1=CC(=CC=C1N2N=C3C=CC4=C(C3=N2)C=C(C=C4S(=O)(=O)[O-])S(=O)(=O)[O-])N5N(O5)C6=CC(=C(C=C6)C=CC7=C(C=C(C=C7)N8N(O8)C9=CC(=C(C=C9)C=CC1=C(C=C(C=C1)N1N(O1)C1=CC=C(C=C1)N1N=C2C=CC3=C(C2=N1)C=C(C=C3S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-Naphthalenol, 2-[(diethylamino)methyl]-](/img/structure/B14474859.png)
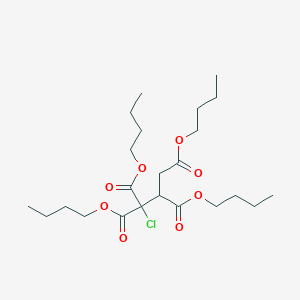

![Methyl [2-chloro-5-(2,4-dichlorophenoxy)phenoxy]acetate](/img/structure/B14474878.png)
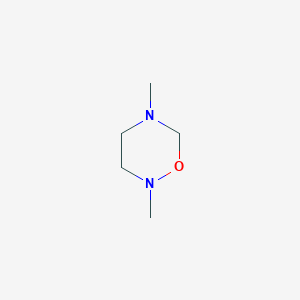

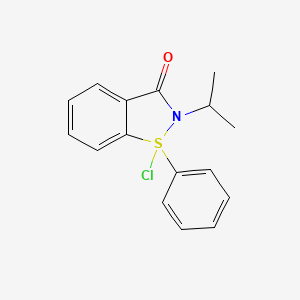
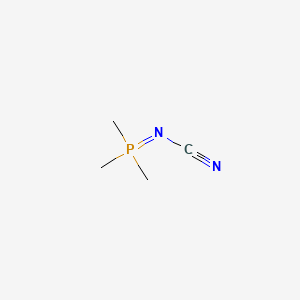
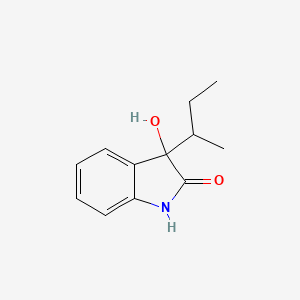



![Ethyl 2-[(4-methylanilino)methyl]prop-2-enoate](/img/structure/B14474939.png)
